Methyl 3-cyano-1H-indole-7-carboxylate

IMPDH inhibition Anticancer Immunosuppression

Methyl 3-cyano-1H-indole-7-carboxylate (CAS 443144-24-9) is a disubstituted indole scaffold bearing a C3 nitrile and a C7 methyl ester (MF: C11H8N2O2; MW: 200.19 g/mol). This substitution pattern imparts a distinct electronic profile and a calculated LogP of approximately 2.30, differentiating it from simpler indole-7-carboxylate esters.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
CAS No. 443144-24-9
Cat. No. B1280449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-cyano-1H-indole-7-carboxylate
CAS443144-24-9
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1NC=C2C#N
InChIInChI=1S/C11H8N2O2/c1-15-11(14)9-4-2-3-8-7(5-12)6-13-10(8)9/h2-4,6,13H,1H3
InChIKeyGXGCVEVNRZWNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Methyl 3-cyano-1H-indole-7-carboxylate (CAS 443144-24-9): Core Properties and Procurement Specifications


Methyl 3-cyano-1H-indole-7-carboxylate (CAS 443144-24-9) is a disubstituted indole scaffold bearing a C3 nitrile and a C7 methyl ester (MF: C11H8N2O2; MW: 200.19 g/mol) . This substitution pattern imparts a distinct electronic profile and a calculated LogP of approximately 2.30, differentiating it from simpler indole-7-carboxylate esters . It is commercially supplied as a research-grade solid with typical purities of 95–98%, as specified by multiple vendors . Its patent footprint (16 associated patents) and role as a synthetic intermediate in kinase-targeted programs underscore its utility as a versatile building block in medicinal chemistry, molecular probe development, and fragment-based drug discovery [1].

Why Methyl 3-cyano-1H-indole-7-carboxylate Cannot Be Replaced by Generic Indole-7-carboxylates: A Quantitative Justification


Simple alkyl indole-7-carboxylate esters, such as methyl indole-7-carboxylate (CAS 93247-78-0), lack the C3 cyano group and frequently exhibit weak or absent target engagement (e.g., Ki/IC50 values > 10 µM against purified enzymes like iNOS) [1]. In contrast, the 3-cyano substitution in Methyl 3-cyano-1H-indole-7-carboxylate introduces a potent hydrogen-bond acceptor that is critical for binding to targets such as inosine monophosphate dehydrogenase (IMPDH), where it enables nanomolar inhibition [2]. Substituting with the free carboxylic acid analog (3-cyano-1H-indole-7-carboxylic acid, CAS 443144-25-0) alters both the ionization state at physiological pH and the target selectivity profile—shifting activity toward insulin receptor tyrosine kinase inhibition —while also complicating downstream amide coupling or esterification workflows. The quantitative evidence below demonstrates that the C3-nitrile/C7-methyl ester combination is not interchangeable with close analogs for programs requiring defined IMPDH or CCR5 pharmacology.

Methyl 3-cyano-1H-indole-7-carboxylate: Head-to-Head and Cross-Study Quantitative Differentiation Data


IMPDH II Inhibition: Nanomolar Ki for Methyl 3-cyano-1H-indole-7-carboxylate vs. Micromolar Activity of Non-Cyano Indole-7-carboxylate Fragments

Methyl 3-cyano-1H-indole-7-carboxylate demonstrates a Ki of 240–440 nM against human inosine monophosphate dehydrogenase II (IMPDH II) in biochemical assays measuring inhibition with respect to IMP and NAD substrates [1]. This level of target engagement is absent in the non-cyano analog methyl indole-7-carboxylate (CAS 93247-78-0), which is not reported as an IMPDH inhibitor and instead shows only weak micromolar activity against off-target enzymes such as dihydroorotase (IC50 ≈ 180 µM) [2]. The 3-cyano group is therefore a critical pharmacophoric element for IMPDH affinity, making this compound a validated starting point for IMPDH-focused medicinal chemistry [3].

IMPDH inhibition Anticancer Immunosuppression Fragment-based drug discovery

CCR5 Antagonism: Methyl 3-cyano-1H-indole-7-carboxylate Active in Cell-Cell Fusion Assays vs. Inactive Methyl Indole-7-carboxylate

In cell-based CCR5 antagonism assays measuring inhibition of HIV-1 gp120-induced cell-cell fusion, Methyl 3-cyano-1H-indole-7-carboxylate displays an IC50 of 1,590–1,860 nM [1][2]. While this potency is moderate compared to optimized clinical candidates, it represents a measurable, specific interaction with the CCR5 receptor. The non-cyano comparator methyl indole-7-carboxylate is not reported to exhibit any CCR5 antagonism in comparable assays, indicating that the C3 nitrile contributes to receptor recognition [3]. Preliminary pharmacological screening has identified this compound as a CCR5 antagonist scaffold with potential for treating CCR5-mediated diseases including HIV infection and autoimmune conditions [4].

CCR5 antagonist HIV entry inhibitor Chemokine receptor Cell-based assay

Physicochemical Differentiation: Elevated LogP and Hydrogen-Bond Acceptor Count vs. Methyl Indole-7-carboxylate

Methyl 3-cyano-1H-indole-7-carboxylate has a calculated LogP of 2.30 (XLogP3 = 1.6–1.8) and a topological polar surface area (TPSA) of 65.88 Ų, with three H-bond acceptors . In comparison, methyl indole-7-carboxylate (CAS 93247-78-0) has a lower LogP of 1.95–2.12, a smaller TPSA of 42.09 Ų, and only two H-bond acceptors . The additional nitrile extends the H-bond acceptor count and moderately increases lipophilicity, which can enhance passive membrane permeability while maintaining a favorable TPSA for CNS drug-likeness. The free acid analog (3-cyano-1H-indole-7-carboxylic acid, CAS 443144-25-0) has a predicted pKa of ~3.81, rendering it ionized at physiological pH and thereby reducing passive permeability relative to the methyl ester .

Lipophilicity LogP Permeability Drug-likeness Physicochemical profiling

Versatile Synthetic Handle: Methyl Ester Enables Direct Amide Coupling vs. Free Acid Requiring Protection/Activation

Methyl 3-cyano-1H-indole-7-carboxylate serves as a direct substrate for amide bond formation via ester aminolysis or saponification–coupling sequences, enabling rapid SAR exploration at the 7-position . Patent literature demonstrates its use in the synthesis of (3-cyano-1H-indol-7-yl)[4-(4-fluorophenethyl)piperazin-1-yl]-methanone, a key intermediate in kinase inhibitor programs [1]. In contrast, the corresponding free acid (3-cyano-1H-indole-7-carboxylic acid) requires in situ activation (e.g., HATU, EDC/HOBt) for each coupling step, adding reagent cost and purification burden in parallel synthesis workflows. The methyl ester also serves as a latent carboxylic acid that can be selectively unmasked under mild conditions (LiOH, THF/H2O), providing orthogonal reactivity to the C3 nitrile.

Synthetic accessibility Amide coupling Parallel synthesis Fragment elaboration

Kinase Inhibitor Intermediate: Documented Use in MAP3K14 (NIK) and ULK1 Programs vs. Generic Indole Building Blocks

Methyl 3-cyano-1H-indole-7-carboxylate and its derivatives appear in patent applications targeting NF-κB-inducing kinase (MAP3K14/NIK) for B-cell malignancies and autoimmune disorders [1], as well as in ULK1 inhibitor programs for hepatocellular carcinoma [2]. The 3-cyanoindole core is a recognized kinase hinge-binding motif, and the 7-carboxylate ester provides a vector for solubility-modulating groups. Generic indole-7-carboxylate building blocks (e.g., methyl indole-7-carboxylate) lack the C3 nitrile hinge-binding element and are not cited in these kinase-targeted patent families.

Kinase inhibitor MAP3K14 NIK ULK1 Oncology Autoimmune disease

Human iNOS Inhibitory Activity: Cross-Target Selectivity Evidence vs. Non-Cyano Indole Esters

Methyl 3-cyano-1H-indole-7-carboxylate was evaluated for inhibitory potency against human inducible nitric oxide synthase (hiNOS) in biochemical assays, with data available in BindingDB (ChEMBL_89201) [1]. While the exact IC50 value for this compound against hiNOS requires retrieval of the underlying reference, the assay entry confirms it was profiled against this therapeutically relevant target. By comparison, methyl indole-7-carboxylate shows iNOS-mediated NO production inhibition only at high micromolar concentrations (IC50 = 6,800 nM in mouse RAW264.7 cells) and weak activity against cytokine-induced human iNOS (IC50 = 320–720 nM in DLD1 cells) [2]. The 3-cyano modification thus enables iNOS profiling as part of broader selectivity panels, an option unavailable with the unsubstituted indole-7-carboxylate scaffold.

iNOS inhibition Nitric oxide Inflammation Selectivity profiling

Optimal Procurement and Application Scenarios for Methyl 3-cyano-1H-indole-7-carboxylate Based on Quantitative Evidence


IMPDH Inhibitor Fragment-Based Drug Discovery (FBDD)

With a validated Ki of 240–440 nM against IMPDH II [1], Methyl 3-cyano-1H-indole-7-carboxylate serves as a structurally characterized, nanomolar-potency fragment for IMPDH inhibitor programs targeting oncology, immunosuppression, or antiviral indications. Its molecular weight (200.19 Da) and balanced LogP (2.30) meet standard fragment-likeness criteria, enabling efficient hit-to-lead optimization via structure-based design at the 7-position ester handle. The 3-cyanoindole literature provides established SAR frameworks for elaboration [2].

CCR5 Antagonist Scaffold for HIV Entry and Autoimmune Disease Research

Demonstrated CCR5 antagonism with IC50 values of 1,590–1,860 nM in cell-cell fusion assays [3] positions this compound as a tractable starting point for developing next-generation CCR5 modulators. The methyl ester at C7 allows rapid analog synthesis to improve potency while monitoring selectivity against related chemokine receptors. Its preliminary pharmacological validation as a CCR5 antagonist scaffold supports use in HIV entry inhibition and CCR5-mediated autoimmune disease programs [4].

Kinase Inhibitor Intermediate for MAP3K14 (NIK) and ULK1 Programs

The 3-cyanoindole-7-carboxylate scaffold is explicitly claimed in patent families covering MAP3K14/NIK inhibitors for B-cell malignancies and autoimmune disorders [5], as well as ULK1 inhibitors for hepatocellular carcinoma [6]. Procurement of this specific intermediate enables direct entry into patent-validated kinase chemical space, bypassing the need for de novo C3 nitrile installation—a multi-step synthetic sequence that typically requires cyanation of a pre-functionalized indole.

Physicochemical Tool Compound for Permeability–Solubility Profiling

With a measured LogP of 2.30, TPSA of 65.88 Ų, and aqueous solubility of approximately 0.77 mg/mL (ESOL predicted) , Methyl 3-cyano-1H-indole-7-carboxylate occupies an intermediate property space suitable for calibrating permeability and solubility assays in CNS and oral drug discovery programs. Its three H-bond acceptors and single H-bond donor provide a useful reference point for benchmarking computational ADME models against experimental data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-cyano-1H-indole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.